molecular formula C26H23ClN4O2S B2781760 3-(2-chlorobenzyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 422273-34-5

3-(2-chlorobenzyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No. B2781760
CAS RN: 422273-34-5
M. Wt: 491.01
InChI Key: KSWOMEVXPIXIMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chlorobenzyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a useful research compound. Its molecular formula is C26H23ClN4O2S and its molecular weight is 491.01. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorobenzyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorobenzyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Compounds related to 3-(2-chlorobenzyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one have been synthesized and studied for their potential antimicrobial activities. For instance, fluoroquinolone-based 4-thiazolidinones have been developed from a lead molecule incorporating quinazolinone structure, showing promising antifungal and antibacterial properties (Patel & Patel, 2010). Additionally, novel thioxoquinazolinone derivatives have been evaluated for their anticonvulsant and antimicrobial activities, indicating a broad spectrum of activity against tested microorganisms (Rajasekaran et al., 2013).

Supramolecular Features

The supramolecular features of compounds structurally related to 3-(2-chlorobenzyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one have been explored through a combination of experimental and computational methods. These studies shed light on the impact of halogen-mediated weak interactions and the role of non-classical hydrogen bonds in stabilizing the crystal packing of such compounds, highlighting their potential in material science and supramolecular chemistry (Mandal & Patel, 2018).

Analgesic Activities

Research into analogs of 3-(2-chlorobenzyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has led to the discovery of compounds with significant analgesic properties. A study on 3-(aminoalkyl)- and 3-[(4-aryl-1-piperazinyl)alkyl]oxazolo[4,5-b]pyridin-2(3H)-ones, prepared from their oxazolo[4,5-b]pyridin-2(3H)-ones, found several members to possess potent analgesic activity, highlighting the therapeutic potential of quinazolinone derivatives in pain management (Flouzat et al., 1993).

Synthesis and Characterization

The synthesis and characterization of new quinazolines, including derivatives of 3-(2-chlorobenzyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, have been extensively studied, revealing their potential as antimicrobial agents. These studies involve the preparation of various quinazoline derivatives and their evaluation against a range of microbial pathogens, providing insight into the structure-activity relationships and potential therapeutic applications of these compounds (Desai et al., 2007).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-chlorobenzyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one' involves the condensation of 2-chlorobenzaldehyde with 2-aminobenzoic acid to form 2-(2-chlorobenzylideneamino)benzoic acid. This intermediate is then reacted with 4-phenylpiperazine-1-carboxylic acid to form the corresponding amide. The amide is then cyclized with Lawesson's reagent to form the final product.", "Starting Materials": [ "2-chlorobenzaldehyde", "2-aminobenzoic acid", "4-phenylpiperazine-1-carboxylic acid", "Lawesson's reagent" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzaldehyde with 2-aminobenzoic acid in the presence of a suitable catalyst to form 2-(2-chlorobenzylideneamino)benzoic acid.", "Step 2: Reaction of 2-(2-chlorobenzylideneamino)benzoic acid with 4-phenylpiperazine-1-carboxylic acid in the presence of a suitable coupling agent to form the corresponding amide.", "Step 3: Cyclization of the amide with Lawesson's reagent in the presence of a suitable solvent to form the final product." ] }

CAS RN

422273-34-5

Molecular Formula

C26H23ClN4O2S

Molecular Weight

491.01

IUPAC Name

3-[(2-chlorophenyl)methyl]-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C26H23ClN4O2S/c27-22-9-5-4-6-19(22)17-31-25(33)21-11-10-18(16-23(21)28-26(31)34)24(32)30-14-12-29(13-15-30)20-7-2-1-3-8-20/h1-11,16H,12-15,17H2,(H,28,34)

InChI Key

KSWOMEVXPIXIMH-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=S)N4)CC5=CC=CC=C5Cl

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.